Cas no 886769-12-6 (tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate)

tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
- 3-(2,4-DICHLORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- AB46638
- AB46642
- AB46637
- (R)-3-(2,4-DICHLORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- (S)-3-(2,4-DICHLORO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- EN300-1879318
- 886769-12-6
- 1228561-75-8
-
- Inchi: InChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)11-5-4-10(16)8-12(11)17/h4-5,8,13,18H,6-7,9H2,1-3H3
- InChI Key: RMJRAHIFILWBBI-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 330.0901833Da
- Monoisotopic Mass: 330.0901833Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6Ų
- XLogP3: 3.2
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1879318-0.25g |
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
886769-12-6 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-1879318-0.5g |
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
886769-12-6 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1879318-2.5g |
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
886769-12-6 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-1879318-10.0g |
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
886769-12-6 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1879318-5g |
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
886769-12-6 | 5g |
$3894.0 | 2023-09-18 | ||
Enamine | EN300-1879318-5.0g |
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
886769-12-6 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1879318-0.1g |
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
886769-12-6 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1879318-0.05g |
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
886769-12-6 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1879318-1g |
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
886769-12-6 | 1g |
$1343.0 | 2023-09-18 | ||
Enamine | EN300-1879318-1.0g |
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate |
886769-12-6 | 1g |
$1343.0 | 2023-06-01 |
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate Related Literature
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
Additional information on tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate
Comprehensive Overview of tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate (CAS No. 886769-12-6)
tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate (CAS No. 886769-12-6) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the piperazine derivative family, characterized by its tert-butyl carboxylate group and 2,4-dichlorophenyl substitution. Its molecular structure makes it a valuable intermediate in the development of bioactive molecules, particularly in the fields of central nervous system (CNS) drug discovery and receptor modulation.
The growing interest in piperazine derivatives like tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate stems from their versatility in medicinal chemistry. Researchers are increasingly exploring its potential in targeting G-protein-coupled receptors (GPCRs) and serotonin receptors, which are hotspots in neuropharmacology. With the rise of AI-driven drug design and computational chemistry, this compound has gained attention for its molecular docking compatibility and structure-activity relationship (SAR) studies.
From a synthetic perspective, CAS No. 886769-12-6 is often employed in multi-step organic synthesis due to its stable carbamate protection and reactive piperazine core. Its 2,4-dichlorophenyl moiety enhances lipophilicity, a critical factor in blood-brain barrier (BBB) penetration—a key consideration in CNS drug development. Recent publications highlight its role in optimizing lead compounds for neurodegenerative diseases, aligning with the global focus on Alzheimer's and Parkinson's research.
In the context of green chemistry, the synthesis of tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate has been refined to minimize hazardous byproducts, addressing the demand for sustainable pharmaceutical manufacturing. Analytical techniques such as HPLC purity testing and NMR spectroscopy are routinely applied to ensure its quality, meeting the stringent standards of Good Manufacturing Practice (GMP).
Market trends indicate a surge in demand for high-purity intermediates like CAS No. 886769-12-6, driven by advancements in preclinical drug development. Its compatibility with parallel synthesis and combinatorial chemistry further solidifies its position in modern high-throughput screening (HTS) platforms. As the pharmaceutical industry shifts toward personalized medicine, this compound’s adaptability in structure-based drug design remains a focal point.
For researchers seeking piperazine building blocks, tert-butyl 3-(2,4-dichlorophenyl)piperazine-1-carboxylate offers a balance of chemical stability and functional group diversity. Its applications extend to peptide mimetics and small-molecule inhibitors, reflecting broader trends in targeted therapy. With patent landscapes evolving rapidly, this compound continues to inspire innovation in intellectual property (IP)-protected drug candidates.
In summary, CAS No. 886769-12-6 exemplifies the intersection of traditional organic synthesis and cutting-edge drug discovery. Its relevance in neuropharmaceuticals, sustainable chemistry, and AI-aided molecular modeling ensures its prominence in both academic and industrial research. As scientific inquiries into receptor-specific therapeutics expand, this compound will undoubtedly remain a cornerstone in innovative pharmacotherapy.
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